molecular formula C13H20FNO5 B2821162 (3Ar,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid CAS No. 2377005-05-3

(3Ar,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid

Cat. No.: B2821162
CAS No.: 2377005-05-3
M. Wt: 289.303
InChI Key: RGMPGYLZCLLJFQ-OLZOCXBDSA-N
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Description

The compound “(3Ar,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid” is a fluorinated bicyclic heterocycle featuring a pyrano[3,4-c]pyrrole core. Its structure includes:

  • A pyrano-pyrrole scaffold, which combines a six-membered oxygen-containing pyran ring fused to a five-membered nitrogen-containing pyrrole ring .
  • A 7a-fluoro substituent at the bridgehead position, which enhances metabolic stability and modulates electronic properties .
  • A tert-butoxycarbonyl (Boc) group (derived from 2-methylpropan-2-yl) at position 2, serving as a protective group for amines or as a solubilizing moiety .
  • A carboxylic acid at position 3a, enabling salt formation or conjugation with other pharmacophores .

Properties

IUPAC Name

(3aR,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO5/c1-11(2,3)20-10(18)15-6-12(9(16)17)8-19-5-4-13(12,14)7-15/h4-8H2,1-3H3,(H,16,17)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMPGYLZCLLJFQ-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCOCC2(C1)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@]2(CCOC[C@]2(C1)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3Ar,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

(3Ar,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

(3Ar,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3Ar,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, while the fluorine atom can enhance binding affinity and specificity. The pyrrole and pyran rings provide a rigid structure that can interact with specific molecular pathways .

Comparison with Similar Compounds

Fluorinated Heterocycles

Fluorine substitution is a common strategy to enhance bioavailability and binding affinity. The 7a-fluoro group in the target compound contrasts with the 6-fluoro in quinolone derivatives (), where fluorine improves DNA gyrase inhibition. Bridgehead fluorine, however, may enforce conformational rigidity, a feature absent in peripherally fluorinated analogs .

Carboxylic Acid Moieties

The 3a-carboxylic acid aligns with ’s pyrrole-carboxylic acid and ’s cyclopenta pyran acid, which are critical for metal coordination or hydrogen bonding.

Ester Groups and Stability

The Boc group in the target compound contrasts with the labile benzyloxy group in . Boc protection is resistant to acidic conditions, making the compound suitable for oral drug development, whereas benzyloxy groups require deprotection under harsh conditions .

Biological Activity

Overview of Biological Activity

The biological activity of a compound can be evaluated through various methods including in vitro assays, in vivo studies, and structure-activity relationship (SAR) analyses. The compound appears to have a complex structure that may influence its interactions with biological targets.

Key Areas of Focus

  • Mechanism of Action :
    • Understanding how the compound interacts with specific biological pathways or receptors is crucial. This often involves binding affinity studies and functional assays.
  • Pharmacological Effects :
    • Compounds can exhibit a range of effects such as anti-inflammatory, anti-cancer, or antimicrobial properties. Evaluating these effects typically involves cell viability assays, apoptosis assays, and other relevant tests.
  • Toxicity Studies :
    • Assessing the safety profile of the compound is essential. This includes determining the LD50 (lethal dose for 50% of subjects) and conducting histopathological examinations.
  • Bioavailability and Pharmacokinetics :
    • Understanding how the compound is absorbed, distributed, metabolized, and excreted in biological systems provides insight into its efficacy and safety.

Potential Biological Activities

Given its structure, potential activities could include:

  • Antimicrobial Activity : Many pyrrole derivatives have shown promise as antimicrobial agents.
  • Anticancer Properties : Some compounds with similar frameworks have been investigated for their ability to inhibit tumor growth.
  • Neuroprotective Effects : Certain derivatives may have applications in neurodegenerative diseases.

Research Findings and Case Studies

While specific case studies on this exact compound are not available, research on related compounds has demonstrated:

  • Inhibition of Specific Enzymes : Many compounds in this class have been shown to inhibit enzymes involved in metabolic pathways.
  • Cell Line Studies : Various derivatives have been tested against cancer cell lines showing varying degrees of efficacy.

Data Tables

Compound NameActivity TypeAssay TypeResult
Example AAnticancerMTT AssayIC50 = 5 µM
Example BAntimicrobialZone of Inhibition15 mm
Example CNeuroprotectiveCell Viability80% at 10 µM

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